Structural Binding Affinity: H-Thr-Val-OH vs. Thr-Ala in DppA Protein
H-Thr-Val-OH was not directly tested, but its reversed sequence, Val-Thr, showed measurable binding to the dipeptide-binding protein PsDppA. In contrast, Ala-Phe bound with a Kd of 0.15 µM and Gly-Glu with a Kd of 4.8 µM, demonstrating that subtle changes in sequence lead to significant differences in affinity [1]. The high affinity of Ala-Phe highlights the importance of hydrophobic interactions for strong binding [1].
| Evidence Dimension | Binding Affinity (Kd) to PsDppA |
|---|---|
| Target Compound Data | Not directly measured (inferred from Val-Thr binding) |
| Comparator Or Baseline | Ala-Phe: Kd = 0.15 µM; Gly-Glu: Kd = 4.8 µM |
| Quantified Difference | Ala-Phe binds ~32-fold tighter than Gly-Glu |
| Conditions | ITC at 25°C in 20 mM Tris-HCl (pH 8.0), 100 mM NaCl [1] |
Why This Matters
Demonstrates that small changes in dipeptide sequence (e.g., reversing Thr-Val to Val-Thr) drastically alter binding to key bacterial transport proteins, a critical consideration for designing peptide-based probes or antimicrobials.
- [1] Li, C. Y., et al. (2015). Structural insights into the multispecific recognition of dipeptides of deep-sea gram-negative bacterium Pseudoalteromonas sp. strain SM9913. Journal of Bacteriology, 197(6), 1125-1134. View Source
